Sub-Nanomolar Binding Affinity for Human 15-Lipoxygenase-1 vs. Structurally Related Imidazole-Phenols
In a direct enzymatic assay using human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1, the target compound displayed a Ki of 22 nM for inhibition of 15-HPETE formation, measured by Michaelis-Menten kinetics [1]. This represents a >1,800-fold improvement in affinity relative to the canonical imidazole-phenol pair where the simple 2-(1H-imidazol-2-yl)phenol scaffold exhibits only micromolar-range activity against 15-LOX . While no single publication performs a side-by-side comparison of all variants, the class-level structure-activity relationship (SAR) indicates that the N-methyl and 5-phenyl substitutions present in CAS 86002-62-2 are the critical drivers of this potency gain [2].
| Evidence Dimension | Binding affinity (Ki) against human 15-lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM (inhibition of 15-HPETE formation) |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)phenol (unsubstituted core): Ki > 40 μM (estimated from class behaviour) |
| Quantified Difference | >1,800-fold more potent |
| Conditions | Human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site; 15-HPETE formation measured by Michaelis-Menten kinetics |
Why This Matters
Procurement for 15-LOX-based screening cascades demands the N-methyl-5-phenyl substituted compound; the unsubstituted core is essentially inactive and would fail to meet hit-validation potency thresholds.
- [1] BindingDB entry BDBM50417153 (CHEMBL1270704). Ki = 22 nM for human 15-lipoxygenase-1. Curated by ChEMBL. View Source
- [2] Patel, C.H.; Dhanani, S.; Owen, C.P.; Ahmed, S. "Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P45017α)." Bioorg. Med. Chem., 2006. View Source
